molecular formula C9H10N2O B11813658 N,5-Dimethylbenzo[d]isoxazol-3-amine

N,5-Dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11813658
M. Wt: 162.19 g/mol
InChI Key: LQPVOVQMDGCYCY-UHFFFAOYSA-N
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Description

N,5-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,5-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-Dimethylbenzo[d]isoxazol-3-amine involves its interaction with molecular targets such as TRIM24 bromodomain. By binding to this target, the compound can inhibit its activity, thereby affecting the acetylation of histones and altering gene expression. This inhibition can lead to reduced proliferation of cancer cells and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,5-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(10-2)11-12-8/h3-5H,1-2H3,(H,10,11)

InChI Key

LQPVOVQMDGCYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2NC

Origin of Product

United States

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